N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide is an organic compound that belongs to the class of thieno[2,3-d]pyrimidinedione derivatives
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various physiological processes. GIRK channels play a role in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
Compounds with similar structures have been shown to display nanomolar potency as girk1/2 activators with improved metabolic stability .
Result of Action
The activation of GIRK channels by this compound can lead to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific physiological process involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide typically involves the reaction of 3-methylbenzoyl chloride with 1,1-dioxidotetrahydrothiophene-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency, cost-effectiveness, and minimal environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide stands out due to its specific structural features, such as the presence of both a sulfone group and a benzamide moietyCompared to similar compounds, it may exhibit different biological activities and physicochemical properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N,3-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-4-3-5-11(8-10)13(15)14(2)12-6-7-18(16,17)9-12/h3-5,8,12H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRFLLQDTMIZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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